Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzofuran derivative and is commonly used in organic synthesis.
Scientific Research Applications
Synthesis and Biological Activities
- A variety of new benzofuran derivatives were synthesized, including ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, demonstrating potential anti-HIV activities in human T-lymphocytes. This finding suggests the compound's relevance in virological research and potential therapeutic applications (Mubarak et al., 2007).
- Compounds with benzofuran structures have shown promise in antimicrobial activities. For instance, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate were evaluated for their antimicrobial efficacy against a range of microbial strains, highlighting the compound's potential in the development of new antimicrobial agents (Krawiecka et al., 2012).
Antimicrobial and Anti-Inflammatory Properties
- Novel series of dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized and tested for antimicrobial, anti-inflammatory, and analgesic activities, revealing the potential of benzofuran derivatives in therapeutic applications, particularly in addressing microbial infections and inflammatory conditions (Rajanarendar et al., 2013).
Antituberculosis and Acetylcholinesterase Inhibition
- Benzofuran compounds have been explored for their potential in treating tuberculosis and as chelating agents. The research provides insights into the synthesis pathways and possible medicinal applications of benzofuran derivatives in treating infectious diseases and conditions related to enzyme dysfunction (Thorat et al., 2016).
properties
IUPAC Name |
methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO4/c1-7-12(13(16)17-2)8-5-11(18-4-3-15)9(14)6-10(8)19-7/h5-6H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYUZZFYXMFWHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC#N)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-5-(cyanomethoxy)-2-methyl-1-benzofuran-3-carboxylate |
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